molecular formula C6H8BrN3 B2826374 2-(5-Bromopyrimidin-2-yl)ethanamine CAS No. 914394-80-2

2-(5-Bromopyrimidin-2-yl)ethanamine

Cat. No.: B2826374
CAS No.: 914394-80-2
M. Wt: 202.055
InChI Key: RGVSKXCUOFTGLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Bromopyrimidin-2-yl)ethanamine is a chemical compound with the molecular formula C6H8BrN3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound containing nitrogen atoms at positions 1 and 3 of the six-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromopyrimidin-2-yl)ethanamine can be achieved through several methods. One common approach involves the reaction of tert-butyl N-[2-(5-bromopyrimidin-2-yl)ethyl]carbamate with appropriate reagents . The reaction conditions typically include the use of solvents such as dimethyl sulfoxide (DMSO) and bases like potassium tert-butoxide (KOtBu). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromopyrimidin-2-yl)ethanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydride (NaH) and potassium tert-butoxide (KOtBu), as well as solvents such as DMSO and tetrahydrofuran (THF). The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .

Mechanism of Action

The mechanism of action of 2-(5-Bromopyrimidin-2-yl)ethanamine involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors involved in disease processes. The exact mechanism depends on the specific application and the molecular targets involved .

Properties

IUPAC Name

2-(5-bromopyrimidin-2-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3/c7-5-3-9-6(1-2-8)10-4-5/h3-4H,1-2,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGVSKXCUOFTGLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)CCN)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a clear pale yellow mixture of the tert-butyl [2-(5-bromopyrimidin-2-yl)ethyl]carbamate (0.22 g, 0.7 mmol) in dichloromethane (2 ml) was added trifluoroacetic acid (10 equivs) and the mixture was left to stir at room temperature for 7 hrs and left to stand overnight. Saturated sodium bicarbonate solution was added until the effervescence stopped (to give a basic medium). The organic phase was collected, dried over MgSO4, and evaporated in vacuo after filtration, to yield to 0.12 g of 2-(5-bromopyrimidin-2-yl)ethanamine (80%) which is used directly without purification.
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